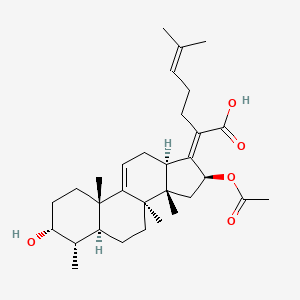

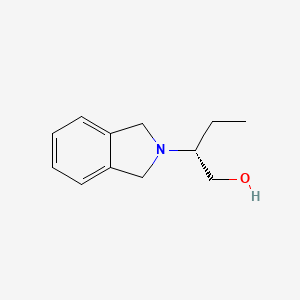

(R)-2-(Isoindolin-2-yl)butan-1-ol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of isoindolinone derivatives, closely related to (R)-2-(Isoindolin-2-yl)butan-1-ol, often involves Rhodium(III)-catalyzed C-H functionalization in water, providing a green and regioselective pathway for their production (Wu, Xiaoyan, Fu, & Ma, 2018). Additionally, the synthesis can include the use of Rh(III)-catalyzed one-pot reactions of benzamides, ketones, and hydrazines for facile access to N-substituted quaternary isoindolinones (Zhang, Wang, & Cui, 2015).

Molecular Structure Analysis

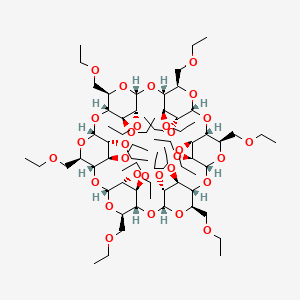

Isoindolinones, such as (R)-2-(Isoindolin-2-yl)butan-1-ol, possess a molecular structure that allows for significant versatility in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization and further chemical modification, enabling the creation of a wide array of derivatives with varied biological activities and chemical properties.

Chemical Reactions and Properties

Isoindolinones undergo a variety of chemical reactions, including nucleophilic addition and intramolecular aza-Michael reactions, to synthesize chiral fluorinated isoindolines. These reactions are highly stereoselective, allowing for the construction of isoindolines with specific configurations (Fustero, Moscardó, Sánchez-Roselló, Rodríguez, & Barrio, 2010).

科研应用

Chemoenzymatic Synthesis and Analgesic Potential

- A study designed and synthesized a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, potentially serving as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The key step involved lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, leading to the creation of homochiral morpholino-alcohol, which was further transformed to produce the desired levorotatory isomer of the title product (Borowiecki, 2022).

Antituberculosis Activity

- Research focused on the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity. One particular compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Hydrogen-Bonded Complexes Study

- A study investigated the relative gas phase binding energy of diastereoisomeric complexes of R-1-phenylethanol with R- and S-butan-2-ol. It found that the homochiral species is more stable than the heterochiral complex, providing insights into hydrogen bonding dynamics in such molecular systems (Mons et al., 2000).

Molecular Self-Assembly in Solutions

- Research on the self-association of (R)-, (S)- and (RS)-butan-2-ol in carbon tetrachloride solutions revealed no distinguishable differences between the chiral and the racemic butan-2-ol in solution, both in mid-infrared and near-infrared spectra. This study contributes to the understanding of molecular interactions and self-assembly in solution (Iwahashi et al., 1999).

Enzymatic Esterification in Ionic Liquids

- A study reported the use of ionic liquids for the enantioselective esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase. This approach highlights the role of water in enzymatic reactions and introduces a novel method for maintaining water activity during the reaction process (Gubicza, Nemestóthy, Fráter, & Bélafi-Bakó, 2003).

性质

IUPAC Name |

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAAQVONYOTBGB-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Isoindolin-2-yl)butan-1-ol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)